5-Chloro-6,6a,12-triaza-benzo[a]anthracen-7-one
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Overview
Description
Chemical Reactions Analysis
5-Chloro-6,6a,12-triaza-benzo[a]anthracen-7-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Chloro-6,6a,12-triaza-benzo[a]anthracen-7-one has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-Chloro-6,6a,12-triaza-benzo[a]anthracen-7-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, including enzyme activity and protein-protein interactions. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
5-Chloro-6,6a,12-triaza-benzo[a]anthracen-7-one can be compared with other similar compounds, such as:
6,6a,12-Triaza-benzo[a]anthracen-7-one: Lacks the chlorine atom at the 5-position, which may affect its chemical reactivity and biological activity.
5-Bromo-6,6a,12-triaza-benzo[a]anthracen-7-one: Contains a bromine atom instead of chlorine, which can influence its chemical properties and interactions.
Properties
IUPAC Name |
5-chloroquinazolino[2,3-a]phthalazin-8-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClN3O/c16-13-9-5-1-2-6-10(9)14-17-12-8-4-3-7-11(12)15(20)19(14)18-13/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHBDIDXVUEIHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4C(=O)N3N=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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